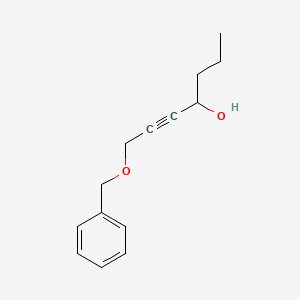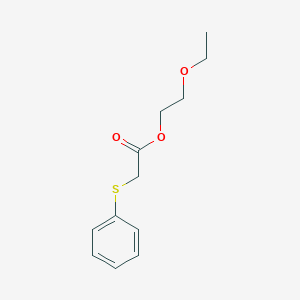![molecular formula C21H28N2 B14266124 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline CAS No. 138749-44-7](/img/structure/B14266124.png)
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is an organic compound with a complex structure It features a cyclohexyl ring substituted with an aminophenyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where aniline derivatives react with aldehydes in the presence of a catalyst. For example, the use of Brönsted acidic ionic liquids as catalysts has been shown to be effective in synthesizing aniline-based compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
化学反应分析
Types of Reactions
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学研究应用
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: Similar in structure but lacks the cyclohexyl ring and additional methyl groups.
4-ANPP (4-anilino-N-phenethylpiperidine): Used as a precursor in pharmaceutical synthesis.
Uniqueness
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
138749-44-7 |
|---|---|
分子式 |
C21H28N2 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
4-[1-(4-aminophenyl)-3,3,5-trimethylcyclohexyl]aniline |
InChI |
InChI=1S/C21H28N2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15H,12-14,22-23H2,1-3H3 |
InChI 键 |
BDFOELUHQOTNRK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


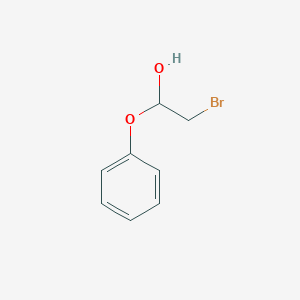
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
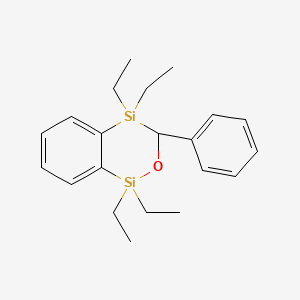
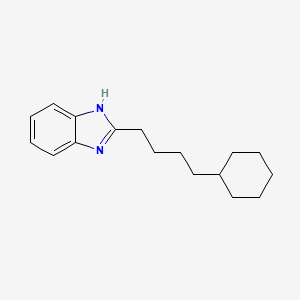
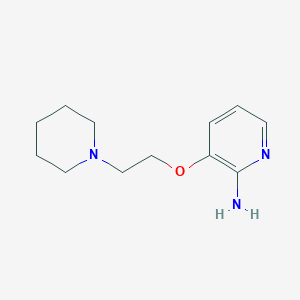

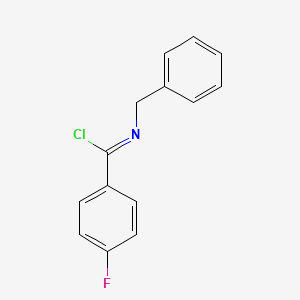
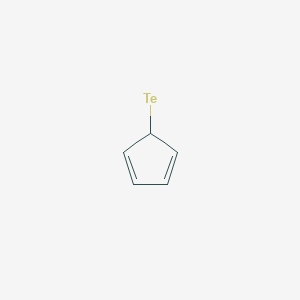
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
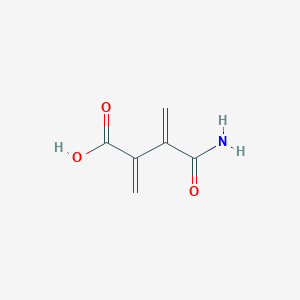
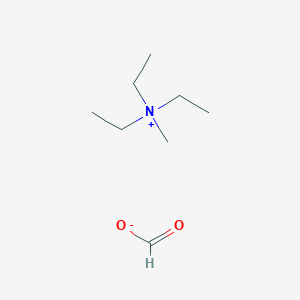
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
